Lipophilicity and Hydrophobic Potential: 5-Benzhydryl-1H-Pyrazole vs. Unsubstituted Pyrazole
The 5-benzhydryl substitution imparts a substantial increase in lipophilicity compared to the parent heterocycle. The calculated partition coefficient (XLogP3-AA) for 5-benzhydryl-1H-pyrazole is 3.6, which is 27.7-fold higher than the logP of 0.13 for unsubstituted 1H-pyrazole [1][2]. This difference is a direct consequence of the benzhydryl group, a structural feature that is not present in alternative pyrazole isomers or derivatives.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 1H-pyrazole: 0.13 |
| Quantified Difference | 27.7-fold increase in logP value |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem, 2025) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and hydrophobic target binding, directly influencing the compound's utility in cell-based assays and in vivo pharmacokinetic studies compared to more polar pyrazole derivatives.
- [1] PubChem. (2025). Computed Descriptors for 5-benzhydryl-1H-pyrazole (XLogP3-AA). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2806015. View Source
- [2] PubChem. (2025). Computed Descriptors for 1H-pyrazole (XLogP3-AA). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1048. View Source
